2-Fluoro-6-methoxypyridine

Catalog No.
S733788
CAS No.
116241-61-3
M.F
C6H6FNO
M. Wt
127.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methoxypyridine

CAS Number

116241-61-3

Product Name

2-Fluoro-6-methoxypyridine

IUPAC Name

2-fluoro-6-methoxypyridine

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

InChI

InChI=1S/C6H6FNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3

InChI Key

PKZOFECOOLMHMG-UHFFFAOYSA-N

SMILES

COC1=NC(=CC=C1)F

Canonical SMILES

COC1=NC(=CC=C1)F

Synthesis of Functional Molecules:

  • One study mentions 2-Fluoro-6-methoxypyridine as a potential precursor for the synthesis of 2-fluoro-6-pyridinecarboxylic acid. This carboxylic acid can be a valuable intermediate in the creation of various pharmaceuticals and functional materials [].

Limitations of Current Information:

  • It's important to note that the specific use of 2-Fluoro-6-methoxypyridine in scientific research appears limited based on publicly available information. Further research may reveal additional applications.

2-Fluoro-6-methoxypyridine is a chemical compound with the molecular formula C₆H₆FNO and a molecular weight of 127.1 g/mol. It features a pyridine ring substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position. This compound is classified as a heterocyclic aromatic organic compound and is known for its unique properties that make it valuable in various chemical applications.

Typical of pyridine derivatives, including:

  • Halogenation: The compound can undergo halogenation reactions, where the methoxy group can be replaced or modified to introduce different halogen substituents.
  • Nucleophilic Substitution: The presence of the fluorine atom makes it susceptible to nucleophilic attack, allowing for the substitution of the fluorine atom with other nucleophiles.
  • Coupling Reactions: It can be involved in coupling reactions, particularly when paired with palladium catalysts, to form more complex structures.

These reactions are significant for synthesizing various derivatives and functionalized compounds that can have enhanced biological or chemical properties .

Research indicates that 2-fluoro-6-methoxypyridine exhibits notable biological activity, particularly in medicinal chemistry. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents: Certain derivatives show efficacy against bacterial strains, making them candidates for antibiotic development.
  • Anticancer Compounds: Some studies suggest that modifications of this compound can lead to anticancer properties, targeting specific cancer cell lines.
  • Enzyme Inhibitors: It has been investigated for its ability to inhibit various enzymes, which could be useful in treating diseases related to enzyme overactivity .

The synthesis of 2-fluoro-6-methoxypyridine typically involves several methods:

  • Direct Fluorination: This method utilizes fluorinating agents to introduce the fluorine atom into the pyridine ring.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
  • Sequential Synthesis: A multi-step synthetic route may involve first synthesizing a precursor compound followed by selective fluorination and methoxylation.

Recent advancements have focused on improving yields and purity through optimized reaction conditions and catalysts .

2-Fluoro-6-methoxypyridine finds applications in various fields, including:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.
  • Agricultural Chemicals: The compound is used in developing agrochemicals, including fungicides and herbicides.
  • Material Science: Its derivatives are explored for use in creating novel materials with specific electronic or optical properties .

Studies on the interactions of 2-fluoro-6-methoxypyridine with biological targets have revealed valuable insights:

  • Protein Binding Studies: Investigations into how this compound binds to specific proteins have shown its potential as a lead compound for drug development.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems helps in predicting its pharmacokinetics and potential side effects.

These studies are crucial for assessing the viability of this compound in drug design and development .

Several compounds share structural similarities with 2-fluoro-6-methoxypyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-4-bromo-6-methoxypyridineBromine substitution at position 4Enhanced reactivity due to bromine's leaving group ability
2-Fluoro-6-trifluoromethylpyridineTrifluoromethyl group at position 6Increased lipophilicity and potential biological activity
2-Chloro-6-methoxypyridineChlorine substitution at position 2Different reactivity profile due to chlorine's electronegativity
3-Fluoro-6-methoxypyridineFluorine substitution at position 3Variation in biological activity compared to the 2-position

These compounds highlight the versatility of pyridine derivatives and their potential for diverse applications in medicinal chemistry and materials science. The unique positioning of substituents significantly influences their chemical behavior and biological activity .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Fluoro-6-methoxypyridine

Dates

Modify: 2023-08-15

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